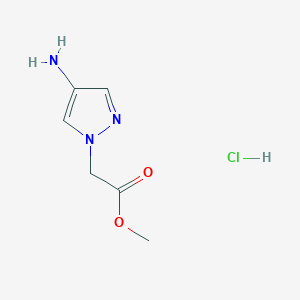

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

Description

Crystallographic Analysis of Pyrazole-Acetate Hybrid Architecture

The crystallographic characterization of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride reveals a complex molecular architecture that combines the fundamental structural elements of pyrazole heterocycles with ester functionality. The compound crystallizes with specific geometric parameters that define its three-dimensional arrangement in the solid state. X-ray diffraction analysis provides critical insights into the bond lengths, bond angles, and molecular packing arrangements that characterize this pyrazole-acetate hybrid system.

The pyrazole ring system within the structure adopts a planar configuration typical of five-membered aromatic heterocycles containing two nitrogen atoms. The ring exhibits characteristic bond lengths consistent with aromatic delocalization, where carbon-nitrogen and carbon-carbon bonds show intermediate character between single and double bonds. The amino group attached to the pyrazole ring at the 4-position contributes to the electronic distribution through resonance interactions, influencing the overall molecular geometry and stability.

The acetate moiety linked through the pyrazole nitrogen atom introduces conformational flexibility to the molecular structure. The methyl ester group can adopt various rotational conformations around the carbon-oxygen and carbon-carbon bonds, leading to different spatial arrangements that affect intermolecular interactions in the crystal lattice. The torsion angles associated with the acetate chain significantly influence the overall molecular shape and packing efficiency.

Crystallographic data reveals specific unit cell parameters that define the three-dimensional arrangement of molecules within the crystal structure. The space group symmetry and unit cell dimensions provide information about molecular packing patterns and intermolecular interactions that stabilize the crystal lattice. These parameters are essential for understanding the physical properties and stability of the crystalline form.

The molecular packing within the crystal structure demonstrates how individual molecules arrange themselves to maximize attractive interactions while minimizing repulsive forces. Van der Waals interactions, electrostatic attractions, and hydrogen bonding all contribute to the overall packing arrangement. The presence of the hydrochloride counterion introduces additional electrostatic interactions that influence the crystal packing and stability.

Detailed analysis of the crystallographic data provides insights into the thermal motion of atoms within the crystal lattice. Temperature factors associated with different atoms reveal the degree of thermal vibration and provide information about molecular flexibility and stability. These parameters are particularly important for understanding the behavior of the compound under different temperature conditions.

Properties

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOVVLLUZBQJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-89-8 | |

| Record name | methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of the methyl chloroacetate, leading to the formation of the ester linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been widely studied for its diverse applications in several fields:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions .

Biochemical Studies

- Enzyme Interaction : this compound interacts with various enzymes, influencing their catalytic activity through hydrogen bonding and hydrophobic interactions with active sites. It has been shown to affect pathways such as MAPK/ERK, crucial for gene expression and cellular proliferation.

- Cellular Signaling : The compound modulates cellular processes by influencing signaling pathways, which can lead to altered gene expression and metabolic changes.

Chemical Synthesis

- Building Block in Organic Synthesis : It serves as a versatile building block for synthesizing more complex heterocyclic compounds, contributing to the development of novel pharmaceuticals.

The biological effects of this compound vary significantly with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low Doses | Beneficial effects on cellular functions |

| High Doses | Induction of toxicity and apoptosis |

In laboratory settings, the stability of the compound is critical for its efficacy. Studies indicate that while it remains stable under controlled conditions, degradation over time can reduce its biological activity.

Antibacterial Properties

The compound has also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest it effectively inhibits essential bacterial enzymes, indicating potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can then interact with its target . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Comparisons

Key Findings :

Solubility and Stability: The methyl ester in the target compound enhances lipophilicity compared to the acetic acid dihydrochloride (EN300-170881), which has higher aqueous solubility due to its ionic nature .

Synthetic Utility :

- The methyl ester group in the target compound allows facile hydrolysis to carboxylic acid derivatives, a common prodrug strategy. In contrast, the N-methylamide analog (CAS: 1152853-30-9) resists hydrolysis, favoring prolonged bioavailability .

Biological Activity: The 4-amino-pyrazole core is critical for kinase inhibition. However, the phenyl-substituted variant (CAS: 1803562-80-2) may exhibit altered target specificity due to enhanced π-π interactions . The dihydrochloride salt (EN300-170881) may improve crystallinity for X-ray studies, as evidenced by its use in SHELXL-refined structures .

Biological Activity

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, a compound with the molecular formula C6H9N3O2·HCl and a molecular weight of 191.62 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Enzyme Interaction

The compound is known to interact with various enzymes and proteins, influencing their activity. Its pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions with active sites, modulating catalytic functions of enzymes such as hydrolases and transferases.

Cellular Signaling Pathways

this compound affects several cellular processes by modulating signaling pathways. Notably, it influences the MAPK/ERK pathway, which is crucial for gene expression and cellular proliferation.

Binding Affinity

At the molecular level, the compound can inhibit or activate enzymes by binding to their active sites. This interaction leads to significant changes in enzyme activity, impacting various biochemical pathways .

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit anticancer properties. Studies have shown that similar compounds can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), demonstrating a mean growth inhibition percentage of 54.25% and 38.44%, respectively .

Anti-inflammatory Effects

The compound has been investigated for its potential as an anti-inflammatory agent. It inhibits specific enzymes involved in inflammatory pathways, thereby reducing inflammation in experimental models .

Antibacterial Activity

This compound has shown promising antibacterial activity against various strains. In vitro studies suggest that it can inhibit both Gram-positive and Gram-negative bacteria by targeting essential bacterial enzymes .

Case Studies and Research Findings

Dosage Effects

The biological effects of this compound vary significantly with dosage in animal models. Lower doses tend to promote beneficial effects on cellular functions, while higher doses may lead to toxicity and adverse effects such as cellular apoptosis .

Stability and Temporal Effects

In laboratory settings, the stability of this compound is crucial for its long-term efficacy. Studies indicate that while it remains stable under controlled conditions, degradation over extended periods can reduce its biological activity.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purify intermediates via column chromatography (silica gel, 60–120 mesh) .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a multi-technique approach:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) to confirm purity (>98%) .

- NMR :

- ¹H NMR (DMSO-d₆) : Look for the methyl ester singlet (~3.7 ppm), pyrazole NH₂ protons (~6.0 ppm, broad), and pyrazole ring protons (7.5–8.5 ppm).

- ¹³C NMR : Confirm ester carbonyl (~170 ppm) and pyrazole carbons .

- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ (calculated m/z: 200.1) .

Data Contradiction Tip : Pyrazole tautomerism may cause variable NH₂ proton signals. Use D₂O exchange experiments to resolve ambiguities .

Advanced: How can researchers optimize regioselectivity during pyrazole alkylation?

Methodological Answer:

Regioselectivity in alkylating 4-amino-1H-pyrazole is influenced by:

- Base Selection : Triethylamine favors N1-alkylation, while stronger bases (e.g., NaH) may promote side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Dichloromethane balances reactivity and selectivity .

- Temperature : Maintain 0–5°C to minimize byproducts (e.g., dialkylation) .

Case Study : In a similar compound (2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide), triethylamine in DCM at 0°C achieved >90% N1-selectivity .

Advanced: What hydrolysis conditions are optimal for converting the methyl ester to the free acid?

Methodological Answer:

Controlled hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Reflux in 6M HCl/ethanol (1:1 v/v) for 6–8 hours. Monitor via TLC (Rf decrease). Yields ~85% free acid .

- Basic Hydrolysis : Stir with 2M NaOH in methanol/water (4:1) at 50°C for 4 hours. Neutralize with HCl to precipitate the acid .

Critical Note : Prolonged basic conditions may degrade the pyrazole ring. Use acidic hydrolysis for higher stability .

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

- Storage : Keep in a desiccator at 2–8°C under argon to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (risk of exothermic decomposition) .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic processes?

Methodological Answer:

Dynamic tautomerism in the pyrazole ring leads to variable NH₂ signals. Strategies include:

- Variable Temperature (VT) NMR : Perform ¹H NMR at –40°C in DMSO-d₆ to slow tautomer interconversion .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

Example : For 4-methyl-5-phenyl-1H-pyrazol-3-ol, VT-NMR confirmed keto-enol tautomer equilibrium .

Advanced: What catalytic systems enhance nucleophilic substitution at the pyrazole ring?

Methodological Answer:

For functionalizing the 4-amino group:

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst with Cs₂CO₃ in toluene at 100°C to introduce aryl groups .

- Copper-Mediated Coupling : CuI/1,10-phenanthroline in DMF at 80°C for Ullmann-type C–N bond formation .

Q. Solubility Table :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Ideal for reactions |

| Ethanol | ~5 | Limited utility |

| Water | <1 | Hydrolyzes over time |

Advanced: How can researchers mitigate byproduct formation during esterification?

Methodological Answer:

Common byproducts (e.g., dialkylated pyrazole) arise from excess methyl chloroacetate. Mitigation strategies:

- Stoichiometry : Use 1.1 equivalents of methyl chloroacetate to pyrazole.

- Slow Addition : Add chloroacetate dropwise over 30 minutes at 0°C .

- Workup : Quench with ice-cwater and extract with ethyl acetate to remove unreacted reagents .

Advanced: What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., JAK2) to predict binding modes. Use PyMOL for visualization .

- ADMET Prediction (SwissADME) : Assess logP (~1.2), bioavailability (Score: 0.55), and blood-brain barrier penetration (low) .

Case Study : Similar pyrazole-acetamides showed antileishmanial activity via tubulin inhibition, validated via MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.